Methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and mass spectrometry. For the related compound “Methyl (3,4-dimethoxyphenyl)acetate”, the molecular formula is C11H14O4, with an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For the related compound “Methyl (3,4-dimethoxyphenyl)acetate”, the molecular formula is C11H14O4 .Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate (s-8921), is known to inhibit the ileal apical sodium-dependent bile acid transporter (asbt/slc10a2) . ASBT/SLC10A2 plays a crucial role in the reabsorption of bile acids from the ileum.
Mode of Action
The glucuronide conjugate of s-8921 (s-8921g) is a 6000-fold more potent inhibitor of asbt than s-8921 . This suggests that the compound may undergo glucuronidation to become a more potent inhibitor of its target.
Biochemical Pathways
The inhibition of asbt by s-8921g suggests that it may affect bile acid reabsorption in the ileum . This could potentially disrupt the enterohepatic circulation of bile acids, leading to changes in cholesterol metabolism.
Pharmacokinetics
S-8921g, a related compound, is known to be formed in the intestine and liver . It is also excreted into the bile . This suggests that the compound may have similar ADME properties, with potential for oral bioavailability and biliary excretion.
Result of Action
The inhibition of asbt by s-8921g leads to a reduction in serum total cholesterol, particularly non-high-density lipoprotein cholesterol, in rats . This suggests that the compound may have a hypocholesterolemic effect.
Action Environment
Factors such as the presence of udp glucuronosyltransferase-1 isoforms and organic anion transporters have been suggested to play a critical role in the hypocholesterolemic action of s-8921 .
Properties
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-10-9-13(11-17(16)24-2)18-15(19(22)25-3)12-21(20-18)14-7-5-4-6-8-14/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEWCBLIGWPTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331399 | |
Record name | methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380463-29-6 | |
Record name | methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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